Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester
Description
Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester (CAS: 1384268-80-7) is a fluorinated indole derivative characterized by an ethyl ester group and an amino substitution on the acetic acid moiety. Its molecular formula is C₁₂H₁₄ClFN₂O₂ (as the hydrochloride salt), with a molecular weight of 272.70 g/mol . Structurally, the compound combines a 6-fluoroindole core, known for its bioactivity in medicinal chemistry, with a glycine ethyl ester side chain. The compound is typically used in research settings, supplied as a hydrochloride salt to improve stability and solubility .
Properties
Molecular Formula |
C12H13FN2O2 |
|---|---|
Molecular Weight |
236.24 g/mol |
IUPAC Name |
ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H13FN2O2/c1-2-17-12(16)11(14)9-6-15-10-5-7(13)3-4-8(9)10/h3-6,11,15H,2,14H2,1H3 |
InChI Key |
IDWXTUPQXHNJHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CNC2=C1C=CC(=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 6-Fluoroindole Core
The indole core can be prepared by classical methods such as:
- Fischer Indole Synthesis : Condensation of 6-fluoro-substituted phenylhydrazines with appropriate ketones or aldehydes under acidic conditions to form the 6-fluoroindole skeleton.
- Bartoli Indole Synthesis : Reaction of 6-fluoro-substituted nitroarenes with vinyl Grignard reagents to yield the 6-fluoroindoles.
Analytical Data and Characterization
The synthesized compound can be characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ^1H NMR shows characteristic signals for the indole NH, aromatic protons, methylene protons adjacent to nitrogen, and ethyl ester protons.
- ^13C NMR confirms the presence of carbonyl carbons, aromatic carbons with fluorine coupling constants, and aliphatic carbons.
- Infrared (IR) Spectroscopy : Presence of NH stretching, ester carbonyl absorption (~1700 cm^-1), and aromatic C-F stretching bands.
- Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular weight (~227.23 g/mol).
- Melting Point : Typically reported in the range consistent with pure crystalline material.
Related Amino Acid Ester Derivatives and Comparative Synthesis
Research on amino acid ester derivatives containing fluorinated heterocycles, such as 5-fluorouracil conjugates, provides useful synthetic insights applicable to amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester.
A comprehensive study synthesized a series of amino acid ester derivatives using EDC·HCl/HOBt coupling with amino acid esters, yielding products with good purity and yields (42-75%) and characterized by detailed NMR, IR, and MS data.
Table 1: Representative Yields and Melting Points of Related Fluorinated Amino Acid Ester Derivatives
| Compound Code | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|
| 2a | 68 | 109-110 | Methyl ester derivative |
| 2b | 65 | 136-137 | Ethyl ester derivative |
| 2c | 75 | 144-145 | High yield, stable |
| 2d | 72 | 146-147 | Similar to 2c |
| 2m | 70 | 156-158 | Most potent biological activity |
Summary of Preparation Methods
- The indole core with a 6-fluoro substituent is synthesized by classical indole formation methods.
- The amino acid ethyl ester side chain is introduced via carbodiimide-mediated coupling reactions.
- Reaction conditions favor room temperature, polar aprotic solvents, and use of racemization suppressants like HOBt.
- Purification involves standard chromatographic techniques.
- Characterization confirms structure and purity.
Chemical Reactions Analysis
Types of Reactions
Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate; hydrochloride, also known as Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester, is a chemical compound with a unique indole structure that includes a fluoro substituent at the 6-position. It has a molecular weight of approximately 272.70 g/mol. This compound is known for its potential biological activities, particularly in medicinal chemistry, where indole derivatives are often explored for their therapeutic properties.
Potential Applications
- Medicinal Chemistry and Pharmacology Ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate; hydrochloride has potential applications in medicinal chemistry and pharmacology due to its biological activity. It may serve as a lead compound for developing new therapeutic agents targeting various diseases, including cancer and viral infections. Its unique structural features also make it a valuable intermediate in synthesizing other bioactive compounds.
- Biological Activity The biological activity of ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate; hydrochloride is primarily attributed to its interaction with specific molecular targets. The fluoro-substituted indole moiety allows for binding to various receptors or enzymes, potentially modulating their activity. This compound has been studied for its antiviral, anticancer, and anti-inflammatory properties, similar to other indole derivatives that exhibit a broad spectrum of biological activities.
- Cellular Signaling Pathways Studies on the interactions of ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate; hydrochloride with biological systems have shown its capacity to influence cellular signaling pathways. The fluoro group enhances its binding affinity to certain targets, which may lead to improved efficacy in therapeutic applications. Ongoing research aims to elucidate the detailed mechanisms of action and potential side effects associated with this compound.
Related Research
Mechanism of Action
The mechanism of action of Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester and related indole derivatives:
Key Comparative Insights:
Substituent Effects :
- Halogenation : The 6-fluoro substitution in the target compound enhances electronegativity and metabolic stability compared to bromo analogs (e.g., 6-Bromo-1H-indole-3-acetic acid methyl ester). Fluorine’s small size and strong C-F bond improve bioavailability .
- Ester Groups : Ethyl esters (target compound) generally exhibit slower hydrolysis rates than methyl esters, prolonging in vivo activity. Methyl esters (e.g., 6-Bromo-1H-indole-3-acetic acid methyl ester) may release active acids more rapidly .
Amino Group Functionality: The amino group in the target compound enables salt formation (e.g., HCl) for improved solubility and facilitates nucleophilic reactions, unlike non-aminated analogs like 2-(6-Fluoro-1H-indol-3-yl)acetic acid .
Structural Modifications: Carbamate-protected derivatives (e.g., Tert-Butyl (2-(6-Fluoro-1H-Indol-3-Yl)Ethyl)Carbamate) prioritize stability during synthesis, whereas the target compound’s free amino group allows direct functionalization .
Biological Relevance: Indole derivatives with fluorine substitutions are prevalent in serotonin receptor ligands and kinase inhibitors. The target compound’s amino-ethyl ester structure aligns with prodrug strategies for CNS-targeted therapies, contrasting with non-esterified acids that require additional activation .
Biological Activity
Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester, also known as ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 272.70 g/mol
- Structure : The compound features a unique indole structure with a fluoro substituent at the 6-position, which enhances its biological activity.
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The fluoro group enhances binding affinity to specific receptors or enzymes, thereby modulating their activity. Research indicates that this compound may exert the following effects:
- Antiviral Activity : Exhibits potential against viral infections by inhibiting viral replication.
- Anticancer Activity : Demonstrates cytotoxic effects against cancer cells, particularly in models of advanced metastatic colorectal cancer (mCRC) .
- Anti-inflammatory Properties : Modulates inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Biological Activities
The compound has been studied for various biological activities, as summarized in the table below:
| Activity Type | Description |
|---|---|
| Antiviral | Inhibits viral replication and shows promise against specific viral strains. |
| Anticancer | Induces apoptosis in cancer cells and inhibits tumor growth in vitro and in vivo. |
| Anti-inflammatory | Reduces inflammation markers and modulates immune response. |
| Antimicrobial | Exhibits activity against a range of bacterial strains. |
| Antioxidant | Scavenges free radicals and protects cells from oxidative stress. |
Case Studies
- Cytotoxicity in Cancer Models
- Inflammation Modulation
-
Antiviral Efficacy
- In vitro studies have shown that this compound can inhibit the replication of certain viruses, making it a candidate for antiviral drug development .
Q & A
Q. What are the common synthetic routes for preparing Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester, and what challenges arise during synthesis?
Methodological Answer: The synthesis of indole derivatives like this compound typically involves condensation, alkylation, or esterification reactions. A validated approach for similar fluoroindole analogs involves refluxing intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) with sodium acetate in acetic acid to form crystalline precipitates, followed by purification via recrystallization (e.g., DMF/acetic acid mixtures) . Challenges include:
- Regioselectivity : Ensuring the fluoro substituent remains intact at the 6-position during reactions.
- Yield Optimization : Side reactions (e.g., over-alkylation) may reduce yields, requiring precise stoichiometric control .
- Purification : Separation of byproducts via column chromatography or selective recrystallization.
Q. Table 1: Representative Synthetic Methods for Fluoroindole Derivatives
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | Acetic acid, sodium acetate | 65–75 | |
| Esterification | Ethanol, H₂SO₄ catalyst | 70–80 | |
| Microwave-assisted | Solvent-free, 150°C, 30 min | 85–90 |
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the ethyl ester group (δ ~1.3 ppm for CH₃, ~4.1 ppm for CH₂), indole NH proton (δ ~10–12 ppm), and fluoro-substituted aromatic protons (δ ~6.8–7.5 ppm) .
- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (NH stretch) .
- HPLC-MS : To verify purity (>95%) and molecular ion [M+H]⁺ matching theoretical mass (e.g., calculated m/z: 266.1) .
- X-ray Crystallography : For unambiguous structural confirmation if crystalline forms are obtainable .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact. Use in a fume hood due to potential volatility .
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste, as the fluoro group may require specialized treatment .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data (e.g., anticancer vs. antimicrobial effects) observed in fluoroindole derivatives?
Methodological Answer: Contradictions often arise from structural nuances (e.g., substituent positioning) or assay variability. Strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., ethyl ester vs. free acid) and test against standardized cell lines (e.g., MCF-7 for cancer, E. coli for antimicrobial assays) .
- In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities to targets like topoisomerase II (anticancer) or bacterial efflux pumps .
- Dose-Response Analysis : Compare IC₅₀ values across studies to identify concentration-dependent effects .
Q. Table 2: Bioactivity Comparison of Structural Analogs
| Compound | Bioactivity (IC₅₀, μM) | Target Organism/Cell Line | Reference |
|---|---|---|---|
| 6-Fluoroindole-3-acetic acid | 12.5 (Anticancer) | HeLa | |
| Ethyl ester derivative | 18.7 (Antimicrobial) | S. aureus |
Q. What strategies optimize reaction conditions for scaling up synthesis while maintaining yield and purity?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
- Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC monitoring to track reaction progress and adjust parameters in real time .
- Green Chemistry Principles : Replace acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .
Q. How can computational methods enhance experimental design for novel derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Employ Gaussian or ORCA to predict reaction pathways and transition states, reducing trial-and-error experimentation .
- Machine Learning (ML) : Train models on PubChem datasets to predict physicochemical properties (e.g., logP, solubility) and prioritize synthesis targets .
- Molecular Dynamics (MD) : Simulate interactions with biological membranes to guide functional group modifications for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
